Stereochemical Identity: Racemic vs. Enantiopure Forms for Divergent Synthetic Pathways
The target compound is racemic (CAS 1420853-94-6). Its closest analogs are the single enantiomers: (R)-tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxylate (CAS 1264035-38-2) and (S)-tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxylate (CAS 1261233-20-8). In the synthesis of GLS1 inhibitors exemplified in US10323028, the (R)-enantiomer is the direct precursor to compounds with IC50 values as low as 6 nM (Example 11a), while the (S)-enantiomer leads to distinct stereoisomers with different potency profiles [1]. The racemic form offers synthetic flexibility for exploratory chemistry or when a chiral resolution step is planned later .
| Evidence Dimension | Stereochemical configuration |
|---|---|
| Target Compound Data | Racemic mixture (CAS 1420853-94-6) |
| Comparator Or Baseline | (R)-enantiomer (CAS 1264035-38-2) and (S)-enantiomer (CAS 1261233-20-8) |
| Quantified Difference | Enantiopure forms are >98% ee; racemate is 0% ee. The (R)-enantiomer is the direct precursor to the US10323028 Example 12(b) compound with GLS1 IC50 of 43.8 nM [2]. |
| Conditions | Chiral HPLC or SFC analysis; optical rotation measurement; GLS1 glutamate oxidase/AmplexRed coupled assay |
Why This Matters
Procurement must match the required synthetic route: the racemate is unsuitable for direct asymmetric synthesis of a single enantiomer drug substance without additional resolution steps.
- [1] BindingDB. BDBM416666: US10323028, Example 11(a); IC50: 6 nM for human KGA GLS1. View Source
- [2] BindingDB. BDBM416669: GLS1 IC50 43.8 nM for (R)-enantiomer-derived compound. View Source
